
3-Methylhept-6-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhept-6-en-3-ol: is an organic compound with the molecular formula C8H16O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a heptene chain. The compound is known for its unique structure, which includes a double bond between the sixth and seventh carbon atoms and a methyl group attached to the third carbon atom. This structural arrangement gives this compound distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methylhept-6-en-3-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as n-butylmagnesium bromide, which is then reacted with a suitable ketone like butan-2-one. The reaction proceeds as follows:
Preparation of n-butylmagnesium bromide: Magnesium turnings and a small crystal of iodine are added to a round-bottom flask. A solution of 1-bromobutane in diethyl ether is added dropwise while maintaining a steady rate of reflux.
Synthesis of this compound: The prepared n-butylmagnesium bromide is cooled in an ice bath, and a solution of butan-2-one in anhydrous diethyl ether is added dropwise. The mixture is then refluxed, cooled, and treated with aqueous ammonium chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhept-6-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of 3-Methylhept-6-en-3-one.
Reduction: Formation of 3-Methylheptane.
Substitution: Formation of 3-Methylhept-6-en-3-yl chloride or bromide.
Scientific Research Applications
3-Methylhept-6-en-3-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methylhept-6-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond in the heptene chain can undergo addition reactions, leading to the formation of new compounds with different biological activities. The methyl group can also affect the compound’s hydrophobicity and its ability to interact with lipid membranes .
Comparison with Similar Compounds
- 3-Methylhept-1-en-3-ol
- 3-Methylhept-6-en-1-ol
- 3-Methyl-1,6-heptadien-3-ol
Comparison: 3-Methylhept-6-en-3-ol is unique due to its specific structural arrangement, which includes a double bond at the sixth position and a hydroxyl group at the third position. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 3-Methylhept-1-en-3-ol has the double bond at the first position, which affects its reactivity and interaction with other molecules. Similarly, 3-Methylhept-6-en-1-ol has the hydroxyl group at the first position, leading to different chemical properties and applications .
Properties
CAS No. |
36842-46-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-methylhept-6-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-7-8(3,9)5-2/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
NHEPUTZWBISVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
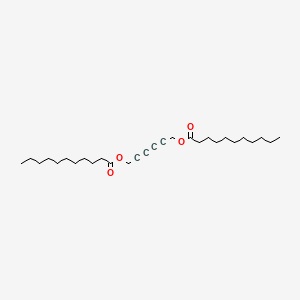
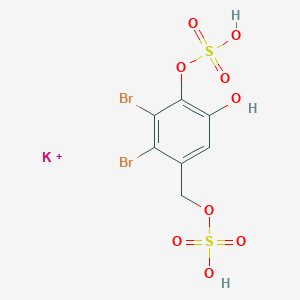
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
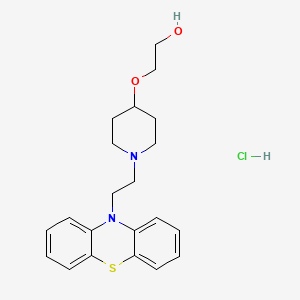


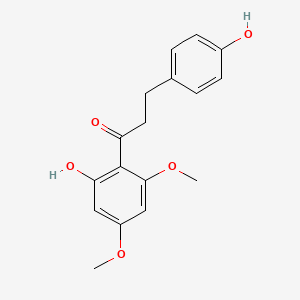
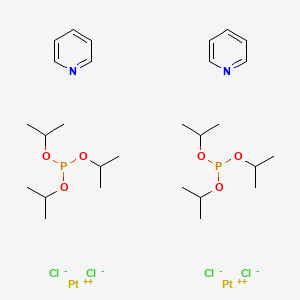
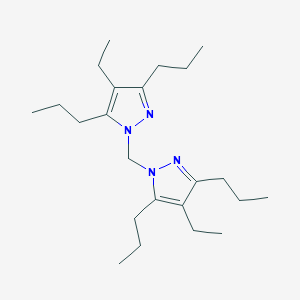
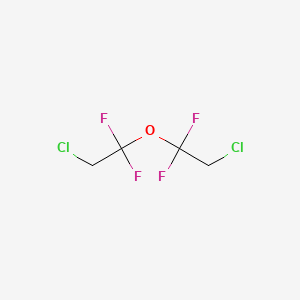
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)

